Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate is a complex organic compound with a molecular formula of C12H12Cl2N2O3S This compound is characterized by the presence of a dichlorophenyl group, an amino carbonothioyl group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate. This intermediate is then reacted with methyl 4-oxobutanoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the dichlorophenyl and carbonothioyl groups.
Methyl 4-oxobutanoate: Shares the oxobutanoate moiety but lacks the amino and dichlorophenyl groups.
Uniqueness
Methyl 4-({[(3,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate is unique due to the presence of both the dichlorophenyl and carbonothioyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H12Cl2N2O3S |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
methyl 4-[(3,5-dichlorophenyl)carbamothioylamino]-4-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-19-11(18)3-2-10(17)16-12(20)15-9-5-7(13)4-8(14)6-9/h4-6H,2-3H2,1H3,(H2,15,16,17,20) |
InChI Key |
SCQQYLJNDKEGSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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